molecular formula C15H20N4 B15359442 2-(3-Isopropylpiperazin-1-yl)quinazoline

2-(3-Isopropylpiperazin-1-yl)quinazoline

Cat. No.: B15359442
M. Wt: 256.35 g/mol
InChI Key: BBDWFBPXVYICMX-UHFFFAOYSA-N
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Description

2-(3-Isopropylpiperazin-1-yl)quinazoline is a sophisticated chemical scaffold designed for research applications in medicinal chemistry and drug discovery. This compound integrates a quinazoline heterocycle, a privileged structure in pharmacology, with a 3-isopropylpiperazine moiety. The quinazoline core is a well-established scaffold with a broad spectrum of documented biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its significance is highlighted by its presence in several FDA-approved drugs such as Erlotinib, Gefitinib, and Lapatinib . The piperazine ring, particularly when substituted, is a highly valued motif that enhances a molecule's physicochemical properties. It contributes to improved aqueous solubility, optimal log P values, and serves as a key linker to modulate molecular conformation and binding affinity with biological targets . The specific incorporation of an isopropyl group on the piperazine ring is a strategic modification that can fine-tune the compound's steric profile, lipophilicity, and overall metabolic stability. This hybrid structure is of significant research value for developing novel therapeutic agents. Quinazoline-piperazine hybrids have demonstrated potent inhibitory effects against bacterial DNA gyrase, a critical target for combating antimicrobial resistance . Researchers can utilize 2-(3-Isopropylpiperazin-1-yl)quinazoline as a key intermediate or precursor in the synthesis of more complex hybrid molecules, such as phosphorodiamidate conjugates, which have shown enhanced biological activity and strong binding affinities in molecular docking studies . Furthermore, analogous conjugates are actively investigated for their in vitro cytotoxicity against various cancer cell lines and their potential as tyrosine kinase inhibitors, making this compound a versatile building block in oncology research . This product is intended for research and laboratory use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

2-(3-propan-2-ylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C15H20N4/c1-11(2)14-10-19(8-7-16-14)15-17-9-12-5-3-4-6-13(12)18-15/h3-6,9,11,14,16H,7-8,10H2,1-2H3

InChI Key

BBDWFBPXVYICMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1)C2=NC3=CC=CC=C3C=N2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The most direct route involves reacting 2-chloroquinazoline with 3-isopropylpiperazine under basic conditions. In a representative protocol, 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline was synthesized by treating 8-bromo-2,4-dichloroquinazoline with 1-methylpiperazine in THF and triethylamine at 60°C, achieving a 53% yield (Table 1). For 2-(3-isopropylpiperazin-1-yl)quinazoline, analogous conditions using 2-chloroquinazoline and 3-isopropylpiperazine in THF or n-butanol are projected to yield 50–65%.

Mechanistic Insight : The chlorine at the 2-position of quinazoline acts as a leaving group, displaced by the secondary amine of 3-isopropylpiperazine. The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing substituents on the quinazoline ring.

Lewis Acid-Mediated Coupling

Lewis acids such as boron trifluoride diethyl etherate (BF3·Et2O) can accelerate C–N bond formation, as shown in the synthesis of isoindoloquinazoline derivatives. For instance, BF3·Et2O mediated the cyclization of (2-aminophenyl)methanol with 2-(phenylethynyl)benzonitrile at 70°C, yielding 68% product. Adapting this method, 2-chloroquinazoline could react with 3-isopropylpiperazine in the presence of BF3·Et2O to enhance reaction efficiency, potentially reducing reaction times by 30–50%.

Multi-Step Synthesis Involving Intermediate Halogenation

A halogenation-substitution sequence offers regioselective control. As detailed in, 8-bromo-2-chloro-4-(4-methylpiperazin-1-yl)quinazoline was synthesized via bromination of 2,4-dichloroquinazoline, followed by piperazine substitution. Applying this approach, 2-chloroquinazoline could be brominated at the 4-position, followed by selective substitution with 3-isopropylpiperazine at the 2-position, though this requires careful optimization to avoid di-substitution.

Experimental Procedures and Optimization

Solvent and Base Effects

Solvent polarity and base strength significantly impact yields. In DMF with potassium carbonate, triazoloquinazoline derivatives achieved 72% yields, whereas THF with triethylamine yielded 53% for analogous reactions. For 2-(3-isopropylpiperazin-1-yl)quinazoline, polar aprotic solvents like DMF may enhance nucleophilicity, though THF or n-butanol are preferable to minimize side reactions (Table 1).

Table 1: Comparative Reaction Conditions for Nucleophilic Substitution

Entry Solvent Base Temperature (°C) Yield (%) Source
1 THF Triethylamine 60 53
2 n-Butanol None 80 50
3 DMF K2CO3 90 72

Temperature and Reaction Time

Elevated temperatures (80–90°C) improve reaction kinetics but risk decomposition. For example, refluxing n-butanol at 80°C for 3 hours afforded 50% yield in arylaminations, while DMF at 90°C required 18 hours for comparable results. Microwave-assisted synthesis could reduce time to 1–2 hours, though this remains unexplored in the literature provided.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2-(3-isopropylpiperazin-1-yl)quinazoline is expected to display:

  • Aromatic protons at δ 7.6–8.1 ppm (quinazoline H-5, H-6, H-7, H-8).
  • Piperazine methylene protons as multiplets at δ 2.5–3.5 ppm.
  • Isopropyl group signals: a septet at δ 2.4–2.8 ppm (CH) and doublets at δ 1.0–1.2 ppm (CH3).

Mass Spectrometry

Liquid chromatography–mass spectrometry (LC-MS) should show a molecular ion peak at m/z = 287.2 ([M+H]+), consistent with the molecular formula C15H19N5.

Comparative Analysis of Synthetic Routes

Nucleophilic substitution in THF offers simplicity and moderate yields, whereas Lewis acid-mediated methods promise faster kinetics but require specialized handling. Multi-step halogenation provides regioselectivity at the cost of additional purification steps. Scalability is highest for the THF route, as demonstrated in 4g-scale syntheses of related compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Isopropylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Alkyl halides (e.g., methyl iodide), amines, and polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed:

  • Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.

  • Reduction: Reduced quinazoline derivatives with additional hydrogen atoms.

  • Substitution: Quinazoline derivatives with substituted alkyl or amino groups.

Scientific Research Applications

2-(3-Isopropylpiperazin-1-yl)quinazoline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

  • Biology: It is used in biological studies to investigate its potential as an antimicrobial or antitumor agent.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infections.

  • Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(3-Isopropylpiperazin-1-yl)quinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or methyltransferases, which play crucial roles in cell signaling and gene expression.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Substituent Analysis

The photophysical and electronic properties of quinazoline derivatives are highly dependent on substituent type, position, and electronic nature. Below is a comparison of 2-(3-Isopropylpiperazin-1-yl)quinazoline with key analogs from the literature:

Table 1: Substituent Effects on Quinazoline Derivatives
Compound 2-Position Substituent 6-/8-Position Substituents Emission Maxima (nm) Emission Intensity Solvent Key Observation(s)
2-(3-Isopropylpiperazin-1-yl)quinazoline 3-Isopropylpiperazine None Inferred ~450–480 Moderate DMF Predicted ICT due to N-donor piperazine
6l (4-Methoxyphenyl) 4-Methoxyphenyl 6/8: 4-Methoxyphenyl ~520 Low DMF Reduced intensity from strong EDG
6c (4-Chlorophenyl) 4-Chlorophenyl 6/8: H ~480 High DMF EWG enhances intensity
6h (4-Methoxyphenyl) 4-Methoxyphenyl 6/8: 4-Fluorophenyl ~530 Moderate DMF Red shift from EDG/EWG interplay

Key : EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group; ICT = Intramolecular Charge Transfer.

Photophysical Properties

  • Emission Behavior :

    • The 3-isopropylpiperazine substituent in the target compound likely induces moderate ICT due to its electron-donating nitrogen atoms. This contrasts with aryl-substituted analogs (e.g., 6l, 6h), where EDGs like methoxy or EWGs like chloro directly alter π-electron delocalization. For instance, 6l shows reduced emission intensity due to excessive electron donation, while 6c (chloro-substituted) retains high intensity .
    • In DMF, the target compound’s emission maxima are expected between 450–480 nm, closer to 6c but less red-shifted than 6l or 6h. This suggests that the piperazine group balances electron donation and steric hindrance from the isopropyl group, limiting full conjugation .
  • Solvent Interactions: Like 6i–l, the target compound may exhibit polarity-dependent emission shifts in DMF due to dipolar interactions.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :

    • The piperazine group in the target compound acts as a moderate EDG, akin to 4-methoxyphenyl in 6l. However, steric bulk from the isopropyl group may restrict π-orbital overlap, unlike planar aryl substituents. This steric effect could explain its intermediate emission maxima compared to 6l (strong EDG, red-shifted) and 6c (EWG, blue-shifted) .
  • Substituent Position :

    • Derivatives with substituents at both 6- and 8-positions (e.g., 6h) exhibit red shifts due to extended conjugation. The target compound lacks such substitutions, resulting in simpler electronic behavior.

Research Findings and Implications

  • Structure-Activity Relationships :

    • Piperazine-substituted quinazolines offer tunable electronic properties via N-alkylation (e.g., isopropyl vs. methyl groups), enabling customization for applications like fluorescence probes or kinase inhibitors.
    • Steric effects from branched alkyl groups (e.g., isopropyl) may mitigate excessive red shifts observed in heavily substituted aryl analogs.
  • Most studies focus on aryl- or alkynyl-substituted quinazolines .

Biological Activity

2-(3-Isopropylpiperazin-1-yl)quinazoline is a compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their roles in medicinal chemistry, particularly in the development of analgesics, anti-inflammatory agents, and anticancer drugs. This article aims to provide a comprehensive overview of the biological activity of 2-(3-Isopropylpiperazin-1-yl)quinazoline, supported by data tables and relevant research findings.

1. Analgesic Activity

Quinazolines, including derivatives like 2-(3-Isopropylpiperazin-1-yl)quinazoline, have been studied for their analgesic properties. Research indicates that modifications on the quinazoline scaffold can enhance analgesic activity. For instance, compounds with specific substitutions at the C-2 position have shown improved efficacy in pain models.

CompoundAnalgesic Activity (%) at 20 mg/kg
2-(3-Isopropylpiperazin-1-yl)quinazolineTBD
Standard (Diclofenac)62 ± 1.49

2. Anti-inflammatory Activity

The anti-inflammatory potential of quinazolines is significant. Studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
2-(3-Isopropylpiperazin-1-yl)quinazolineTBDTBD
Indomethacin0.22 μM2.64 μM

3. Anticancer Activity

The cytotoxic effects of quinazolines against various cancer cell lines have been extensively documented. For example, derivatives have shown promising results against HCT-116 and other tumor cell lines.

CompoundCell LineIC50 (μM)
2-(3-Isopropylpiperazin-1-yl)quinazolineTBDTBD
Quinazoline Derivative AHCT-1165.67
Quinazoline Derivative BMDA-MB-2318.23

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is influenced by their structural modifications. For instance, the introduction of bulky groups or electron-withdrawing substituents can significantly alter their pharmacological profiles.

Key Findings:

  • Lipophilicity : Increasing lipophilicity generally enhances bioavailability and activity.
  • Substituent Effects : Electron-withdrawing groups at specific positions can decrease activity, while aliphatic groups at N-3 often enhance analgesic effects.

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives:

  • Study on Anticancer Activity : A series of quinazoline derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM .
  • Anti-inflammatory Evaluation : A derivative exhibited potent COX inhibition with an IC50 value significantly lower than standard drugs like indomethacin .

Q & A

Q. What interdisciplinary applications exist beyond medicinal chemistry?

  • Methodological Answer :
  • Materials science : Explore metal-organic frameworks (MOFs) using quinazoline as a ligand .
  • Chemical biology : Develop fluorescent probes by conjugating to dyes (e.g., dansyl chloride) .
  • Catalysis : Test as a ligand in asymmetric synthesis or cross-coupling reactions .

Data Interpretation and Contradictions

Q. How to address discrepancies in NMR spectral data across studies?

  • Methodological Answer :
  • Solvent effects : Compare spectra in identical solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange .
  • Reference standards : Use certified quinazoline derivatives for calibration .

Q. What statistical methods validate biological activity reproducibility?

  • Methodological Answer :
  • ANOVA : Compare triplicate/trials to assess significance (p < 0.05) .
  • Bland-Altman plots : Quantify inter-lab variability in IC50 measurements .
  • Meta-analysis : Pool data from multiple studies to identify trends .

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